molecular formula C12H17Cl2N3O B1463168 N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride CAS No. 1235440-74-0

N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride

Cat. No. B1463168
CAS RN: 1235440-74-0
M. Wt: 290.19 g/mol
InChI Key: JABMDIHFYQJEEW-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride” is a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also contains a carboxamide group (-CONH2), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a chlorine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepane ring, possibly through a cyclization reaction . The carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative. The 3-chlorophenyl group could be introduced through a substitution reaction .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The diazepane ring might undergo reactions at the nitrogen atoms, the carboxamide group could participate in reactions involving the carbonyl group or the nitrogen atom, and the 3-chlorophenyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in water .

Scientific Research Applications

1,4-Diazepines: Synthesis, Reactions, and Biological Significance

1,4-Diazepines are recognized for their medicinal importance due to a broad range of biological activities. This review discusses synthetic schemes, reactions, and the biological aspects of 1,4-diazepine derivatives, highlighting their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Such derivatives could be crucial for pharmaceutical development (Rashid et al., 2019).

Chlorophenols and Environmental Impact

Research on chlorophenols, including 3-chlorophenol, assesses their environmental impact, highlighting moderate toxicity to mammalian and aquatic life, with varying persistence and bioaccumulation potential. The study suggests the significant environmental considerations required when dealing with chlorophenol compounds (Krijgsheld & Gen, 1986).

Synthetic Utilities of o-Phenylenediamines

This review covers the synthetic approaches for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, indicating the versatility of these compounds in synthesizing heterocyclic compounds with potential biological applications (Ibrahim, 2011).

Chlorophenols in Waste Incineration

A review focused on chlorophenols in municipal solid waste incineration outlines their role as precursors to dioxins, emphasizing the environmental risks associated with their incomplete combustion and the need for effective management strategies to mitigate these risks (Peng et al., 2016).

Degradation of Chlorophenols

The study reviews the efficiency of zero-valent iron and iron-based bimetallic systems in dechlorinating chlorophenols, highlighting the potential for these materials in environmental cleanup efforts to address chlorophenol contamination (Gunawardana et al., 2011).

Mechanism of Action

Target of Action

N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride, also known as Ulixertinib, primarily targets the Mitogen-activated protein kinase 3 (MAPK3) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.

Mode of Action

Ulixertinib is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . It interacts with its targets by binding to the ATP-binding site of the kinases, thereby inhibiting their activity. This inhibition disrupts the downstream signaling pathways, leading to changes in cellular processes such as cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathway affected by Ulixertinib is the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell. Inhibition of MAPK3 and MAPK1 by Ulixertinib disrupts this signaling, affecting downstream effects such as cell growth and apoptosis.

Result of Action

The molecular and cellular effects of Ulixertinib’s action include the inhibition of cell proliferation and induction of apoptosis . By inhibiting the activity of MAPK3 and MAPK1, Ulixertinib disrupts the MAPK/ERK signaling pathway, leading to these effects.

Future Directions

The future directions for the study of this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential use as a drug .

properties

IUPAC Name

N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c13-10-3-1-4-11(9-10)15-12(17)16-7-2-5-14-6-8-16;/h1,3-4,9,14H,2,5-8H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABMDIHFYQJEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)NC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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